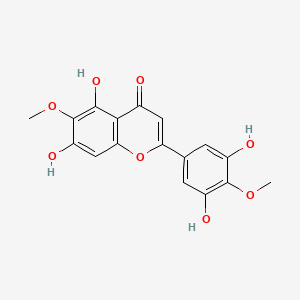

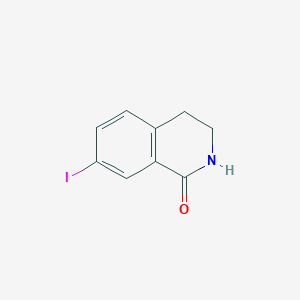

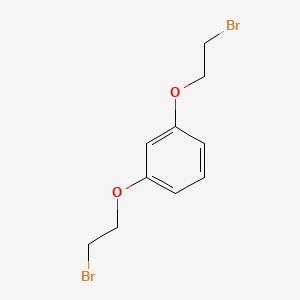

![molecular formula C12H14F3NO2 B1311304 1-[4-(Dietilamino)-2-hidroxifenil]-2,2,2-trifluoro-1-etanona CAS No. 333303-11-0](/img/structure/B1311304.png)

1-[4-(Dietilamino)-2-hidroxifenil]-2,2,2-trifluoro-1-etanona

Descripción general

Descripción

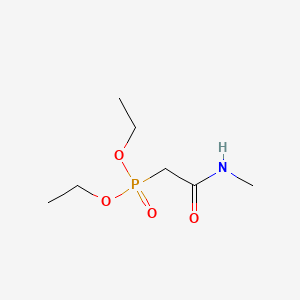

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone is a useful research compound. Its molecular formula is C12H14F3NO2 and its molecular weight is 261.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Materiales Fotoluminiscentes

Este compuesto exhibe propiedades que lo hacen adecuado para el desarrollo de materiales fotoluminiscentes . Su estructura permite efectos de transferencia de carga intramolecular (ICT), que son cruciales para la fotoluminiscencia. Al modular el ICT, los investigadores pueden adaptar las propiedades ópticas de los materiales para diversas aplicaciones, incluidos los diodos orgánicos emisores de luz (OLED) y otras tecnologías de visualización.

Química Analítica

En química analítica, los derivados de este compuesto podrían utilizarse en métodos de cromatografía líquida de alta resolución (HPLC) para la determinación de sustancias farmacéuticas . La estructura del compuesto, que incluye un fluoróforo, podría ayudar en la detección y cuantificación de analitos cuando se combina con detectores UV.

Investigación Biotecnológica

Se han explorado los derivados del compuesto por su potencial en aplicaciones biotecnológicas, particularmente como sondas de ADN y agentes anticancerígenos . Su capacidad para interactuar con el ADN y las proteínas plasmáticas sugiere que podrían utilizarse en el diseño de nuevas sondas químicas o agentes terapéuticos.

Ciencia de Materiales

En ciencia de materiales, los derivados del compuesto muestran promesa en dispositivos optoelectrónicos debido a sus adecuadas propiedades ópticas y electrónicas . Podrían utilizarse en el desarrollo de diodos semiconductores metal-orgánicos y otros componentes que requieren materiales con índices de refracción y comportamientos de dispersión específicos.

Farmacología

Los derivados del compuesto se están estudiando por sus aplicaciones farmacológicas. Han estado involucrados en la síntesis de derivados de cumarina, que son significativos en el desarrollo de nuevos medicamentos debido a sus actividades biológicas . La estructura del compuesto podría ser clave en la síntesis de nuevas moléculas con posibles beneficios terapéuticos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

For instance, Quinacrine, an acridine derivative, has been used as an antimalarial drug and as an antibiotic . It is used in cell biological experiments as an inhibitor of phospholipase A2 .

Mode of Action

It is known that similar compounds, such as quinacrine, bind to deoxyribonucleic acid (dna) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (rna) .

Biochemical Pathways

Quinacrine, a similar compound, is known to inhibit succinate oxidation and interfere with electron transport

Pharmacokinetics

Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate, an organic uv filter, have been shown to have good absorption in the uv-a range . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

Similar compounds like quinacrine have been used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the nanoparticles of Diethylamino hydroxybenzoyl hexyl benzoate, a popular organic UVA filter, were prepared by an advanced ultrasonic micro-flow reactor . The surfactant-stabilized nanoparticles of this compound can maintain its stability and enhance the water solubility of the compound compared with that of the solution phase .

Análisis Bioquímico

Biochemical Properties

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone can lead to alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity .

Transport and Distribution

Within cells and tissues, 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to different tissues. Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its intracellular concentration and localization .

Subcellular Localization

The subcellular localization of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing it to specific organelles. The localization of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone can affect its interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVOCVYNBQRORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444808 | |

| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333303-11-0 | |

| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.